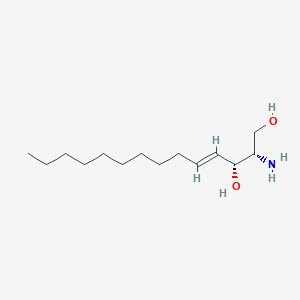

Azido sphingosine (d14:1)

Description

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a natural product found in Bombyx mori with data available.

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZDTXJMRRVMF-NXFSIWHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido Sphingosine (d14:1): A Technical Guide to its Mechanism of Action in Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of azido (B1232118) sphingosine (B13886) (d14:1) as a powerful tool for the metabolic labeling of sphingolipids. This clickable sphingolipid analog enables the visualization, tracking, and quantification of sphingolipid metabolism, providing valuable insights into cellular processes and the development of therapeutic strategies.

Core Mechanism of Action

Azido sphingosine (d14:1) is a synthetic analog of natural sphingosine, a fundamental building block of sphingolipids. The key to its utility lies in the presence of an azide (B81097) (-N₃) group, a bioorthogonal chemical reporter. This small, non-perturbative functional group allows the molecule to be readily incorporated into the cellular sphingolipid metabolic pathways without significantly altering the natural behavior of the cell.

Once introduced to a cellular system, azido sphingosine (d14:1) mimics endogenous sphingosine and is processed by the cell's enzymatic machinery. It serves as a substrate for ceramide synthases, which acylate the amino group to form azido-ceramides. These azido-ceramides can be further metabolized into more complex sphingolipids, such as azido-sphingomyelin and azido-glycosphingolipids.[1][2]

The incorporated azide group provides a specific handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[3] The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry analysis, to the azide-tagged sphingolipids.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Azido Sphingosine (d14:1)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular Uptake" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation into de novo Sphingolipid Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Azido-Ceramide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Further Metabolism" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Complex Azido-Sphingolipids (e.g., Azido-SM)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Click Chemistry Reaction" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reporter Molecule (Fluorophore, Biotin)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Labeled Sphingolipids" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Downstream Analysis" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Azido Sphingosine (d14:1)" -> "Cellular Uptake"; "Cellular Uptake" -> "Incorporation into de novo Sphingolipid Synthesis"; "Incorporation into de novo Sphingolipid Synthesis" -> "Azido-Ceramide"; "Azido-Ceramide" -> "Further Metabolism"; "Further Metabolism" -> "Complex Azido-Sphingolipids (e.g., Azido-SM)"; "Complex Azido-Sphingolipids (e.g., Azido-SM)" -> "Click Chemistry Reaction"; "Reporter Molecule (Fluorophore, Biotin)" -> "Click Chemistry Reaction"; "Click Chemistry Reaction" -> "Labeled Sphingolipids"; "Labeled Sphingolipids" -> "Downstream Analysis"; } }

Caption: Logical workflow of azido sphingosine (d14:1) metabolic labeling.

Sphingolipid De Novo Synthesis Pathway

The primary pathway for the incorporation of azido sphingosine (d14:1) is the de novo synthesis of sphingolipids, which predominantly occurs in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide, the central hub of sphingolipid metabolism. Azido sphingosine enters this pathway, bypassing the initial steps, and is directly utilized for the synthesis of ceramide analogs.

Caption: Incorporation of azido sphingosine (d14:1) into the sphingolipid de novo synthesis pathway.

Data Presentation

While specific quantitative data for azido sphingosine (d14:1) is not extensively available in a comparative tabular format in the literature, the following tables provide representative values and key parameters based on studies of similar clickable lipid probes. Optimal conditions should be determined empirically for each cell line and experimental setup.

Table 1: Recommended Starting Conditions for Metabolic Labeling

| Parameter | Recommended Range | Notes |

| Concentration | 1 - 25 µM | Higher concentrations may induce cytotoxicity. Optimal concentration should be determined by a dose-response experiment. |

| Incubation Time | 4 - 48 hours | Time-dependent incorporation can be monitored to determine the optimal labeling window for the biological question of interest. |

| Cell Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase for active metabolism. |

| Serum in Media | Dialyzed FBS recommended | Standard FBS contains endogenous lipids that can compete with the probe, potentially reducing labeling efficiency. |

Table 2: Comparison of Metabolic Labeling Probes

| Probe Type | Advantages | Disadvantages |

| Azido Sphingosine (d14:1) | Bioorthogonal, small modification, versatile for click chemistry. | Requires a two-step detection process. Potential for incomplete reaction. |

| Radioactive Sphingosine ([³H] or [¹⁴C]) | Highly sensitive, direct detection. | Safety concerns, specialized equipment required, limited spatial resolution in imaging. |

| Fluorescently-tagged Sphingosine | Single-step detection. | Bulky fluorescent tag may alter metabolism and localization. Potential for phototoxicity. |

Experimental Protocols

The following are detailed methodologies for key experiments involving azido sphingosine (d14:1).

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to 70-80% confluency in complete growth medium.

-

Probe Preparation: Prepare a stock solution of azido sphingosine (d14:1) in a suitable solvent such as DMSO or ethanol (B145695) at a concentration of 1-10 mM.

-

Labeling: Aspirate the complete growth medium and replace it with fresh medium containing the desired final concentration of azido sphingosine (d14:1) (e.g., 5-10 µM).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Washing: After incubation, aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated probe.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol is for the ligation of an alkyne-fluorophore to the azide-labeled sphingolipids in fixed cells.

-

Fixation: After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): For imaging intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. For imaging cell-surface sphingolipids, omit this step.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

-

880 µL PBS

-

10 µL of a 10 mM alkyne-fluorophore stock solution in DMSO (final concentration 100 µM)

-

10 µL of a 100 mM copper(II) sulfate (B86663) stock solution in water (final concentration 1 mM)

-

100 µL of a 100 mM sodium ascorbate (B8700270) stock solution in water (final concentration 10 mM)

-

Note: Add the sodium ascorbate last to initiate the reaction.

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.

-

Final Washes and Imaging: Wash the cells twice with PBS and mount the coverslip. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Lipid Extraction and LC-MS/MS Analysis

-

Cell Lysis and Lipid Extraction: After metabolic labeling and washing, scrape the cells in ice-cold PBS and pellet by centrifugation. Extract the lipids using a modified Bligh-Dyer or Folch method.

-

Click Reaction in Solution (for enrichment): The azide-labeled lipids in the extract can be reacted with an alkyne-biotin tag using a similar CuAAC protocol as described above, but in a microcentrifuge tube.

-

Purification (Optional): Biotinylated lipids can be enriched using streptavidin-coated beads.

-

LC-MS/MS Analysis: Resuspend the lipid extract (or the enriched fraction) in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS). Use a C18 or C8 reverse-phase column for separation. Analyze the samples using a triple quadrupole or high-resolution mass spectrometer in positive ion mode. Monitor for the specific mass transitions of the azido-sphingolipids and their metabolites.

Mandatory Visualizations

Caption: General experimental workflow for metabolic labeling and analysis.

Conclusion

Azido sphingosine (d14:1) is a versatile and powerful tool for the study of sphingolipid metabolism. Its ability to be incorporated into cellular pathways and subsequently detected with high specificity via click chemistry provides researchers with a robust method for visualizing and quantifying these important lipids. The protocols and information provided in this guide offer a solid foundation for the successful application of azido sphingosine (d14:1) in a variety of research and drug development contexts.

References

A Technical Guide to Azido Sphingosine (d14:1): A Clickable Probe for Elucidating Sphingolipid Biosynthesis and Function

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of Azido (B1232118) sphingosine (B13886) (d14:1), a powerful chemical tool for the metabolic labeling and analysis of sphingolipids. It details the underlying principles, experimental workflows, and specific applications, including visualization, proteomic profiling, and quantitative analysis of newly synthesized sphingolipids.

Introduction: The Challenge of Studying Sphingolipids

Sphingolipids are a class of essential lipids that serve as both structural components of eukaryotic cell membranes and as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] However, studying the dynamic lifecycle of these lipids—their synthesis, trafficking, and interactions—is challenging due to their complex metabolism and ubiquitous presence in cells.[2] Traditional methods often rely on radioactive precursors, which pose safety concerns and limitations in analytical techniques.[3]

To overcome these hurdles, chemical biology has introduced bioorthogonal probes. Azido sphingosine (d14:1) is a clickable analog of sphingosine that allows for the specific tracking of sphingolipid metabolism in living systems without significantly perturbing them.[4][5][6] This guide explores the application of this versatile tool in detail.

Azido Sphingosine (d14:1): The Molecular Probe

Azido sphingosine (d14:1) is a synthetic sphingoid base that structurally mimics endogenous sphingosine.[7] It features a 14-carbon chain with one double bond ("d14:1") and, critically, a terminal azide (B81097) group (-N₃).[5][6] This azide group is bioorthogonal, meaning it does not react with native functional groups within a cell, but can be specifically targeted in a "click chemistry" reaction.[8] When introduced to cells, Azido sphingosine (d14:1) is recognized by the cell's own machinery and incorporated into the de novo sphingolipid biosynthesis pathway.[2][9]

Principle of Application: A Two-Step Strategy

The use of Azido sphingosine (d14:1) involves a powerful two-step strategy:

-

Metabolic Labeling: Cells are incubated with Azido sphingosine (d14:1). The cellular enzymes, particularly ceramide synthases, utilize this analog as a substrate, incorporating it into various complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids.[9][10] This effectively "tags" all newly synthesized sphingolipids with an azide handle.

-

Click Chemistry: Following labeling, the azide-tagged sphingolipids can be covalently linked to a reporter molecule containing a reactive alkyne group.[11] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and efficient.[8][12][13] The choice of reporter molecule dictates the downstream application, such as a fluorophore for imaging or biotin (B1667282) for affinity purification.

Visualizing the Sphingolipid Biosynthesis Pathway

Azido sphingosine (d14:1) enters the de novo sphingolipid synthesis pathway at the level of the sphingoid base. The pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[14] The resulting intermediate is converted to dihydrosphingosine and then acylated by ceramide synthases (CerS) to form dihydroceramide.[10] Azido sphingosine is acylated by these same enzymes to form the corresponding azido-ceramides, which then serve as precursors for more complex sphingolipids in the Golgi apparatus.[9]

Caption: Incorporation of Azido Sphingosine (d14:1) into the De Novo Sphingolipid Pathway.

Key Applications and Methodologies

The flexibility of the click chemistry handle on Azido sphingosine-labeled lipids enables a wide range of applications for interrogating sphingolipid biology.

Experimental Workflow: From Labeling to Analysis

A typical experiment follows a standardized workflow, which can be adapted for various downstream analyses. The core steps involve metabolic labeling, cell processing, the click reaction, and finally, detection and analysis.

Caption: General Experimental Workflow for Using Azido Sphingosine (d14:1).

Applications

-

Visualizing Sphingolipid Localization: By clicking a fluorescent dye to the azide handle, researchers can visualize the subcellular distribution of newly synthesized sphingolipids in living or fixed cells using confocal or super-resolution microscopy.[2][9] This is invaluable for studying lipid trafficking between organelles like the ER and Golgi.

-

Identifying Protein Interactions: An alkyne-biotin tag can be attached, allowing for the enrichment of azido-sphingolipid-protein complexes using streptavidin beads.[13] Subsequent analysis by mass spectrometry can identify proteins that interact with newly made sphingolipids, revealing novel players in sphingolipid transport and signaling.

-

Quantitative Lipidomics: The incorporation of the azido probe into different sphingolipid species can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][15] This allows for precise measurement of the flux through the sphingolipid biosynthesis pathway under various experimental conditions or drug treatments.

Quantitative Data Presentation

Quantitative analysis via LC-MS/MS allows for the precise measurement of labeled sphingolipid species. Data is typically presented to show changes in the abundance of specific lipids in response to a stimulus or in a disease model.

Table 1: Example Quantitative LC-MS/MS Data of Labeled Sphingolipids

| Labeled Sphingolipid Species | Control Group (Relative Abundance) | Treated Group (Relative Abundance) | Fold Change (Treated/Control) | p-value |

| Azido-Ceramide (d14:1/C16:0) | 1.00 ± 0.12 | 2.54 ± 0.21 | 2.54 | <0.01 |

| Azido-Ceramide (d14:1/C24:0) | 1.00 ± 0.09 | 1.15 ± 0.15 | 1.15 | >0.05 |

| Azido-Sphingomyelin (d14:1/C16:0) | 1.00 ± 0.15 | 3.10 ± 0.35 | 3.10 | <0.01 |

| Azido-Glucosylceramide (d14:1/C16:0) | 1.00 ± 0.11 | 2.89 ± 0.28 | 2.89 | <0.01 |

Note: Data are hypothetical and for illustrative purposes. Values represent mean ± standard deviation normalized to the control group.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. Optimization is recommended for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

-

Cell Culture: Plate cells (e.g., HeLa, CHO) on appropriate cultureware (e.g., 6-well plates for biochemical analysis, glass-bottom dishes for imaging) and grow to 70-80% confluency.

-

Prepare Labeling Medium: Prepare a stock solution of Azido sphingosine (d14:1) in ethanol (B145695) or DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 1-10 µM.

-

Incubation: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Metabolic Incorporation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO₂ incubator.[3] The optimal time depends on the cell type and the specific sphingolipid class of interest.

-

Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unincorporated probe. The cells are now ready for downstream applications like fixation, lysis, or lipid extraction.

Protocol 2: In Situ Click Chemistry for Fluorescence Imaging

-

Metabolic Labeling: Perform labeling as described in Protocol 1 using glass-bottom dishes.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Prepare Click Reaction Cocktail: For a single well, prepare a fresh cocktail containing:

-

1-5 µM Alkyne-fluorophore (e.g., DBCO-488 for copper-free SPAAC).

-

(For CuAAC) 1 mM CuSO₄, 50 µM TBTA ligand, and 5 mM sodium ascorbate (B8700270) (add last).

-

-

Click Reaction: Remove the permeabilization buffer, wash with PBS, and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled sphingolipids using a confocal microscope.[9]

Role in Sphingolipid Signaling

Ceramide, the central hub of sphingolipid metabolism, can be converted into several other bioactive lipids, such as sphingosine-1-phosphate (S1P), which have opposing roles in cell fate.[10] By tracing the path of Azido sphingosine, researchers can investigate how the flux through these signaling pathways is regulated.

Caption: Central Role of Ceramide in Sphingolipid Signaling.

Conclusion

Azido sphingosine (d14:1) is an indispensable tool for modern sphingolipid research. Its ability to be metabolically incorporated and subsequently tagged via bioorthogonal click chemistry provides an unparalleled method for visualizing, identifying, and quantifying newly synthesized sphingolipids.[2][9] This approach empowers researchers to dissect the complex roles of sphingolipids in cellular health and disease, paving the way for the identification of new diagnostic markers and therapeutic targets in drug development.

References

- 1. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Azido sphingosine (d14:1), Avanti, 1417790-97-6, 860760P, Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingolipid - Wikipedia [en.wikipedia.org]

- 11. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Azido sphingosine (d14:1) in tracking sphingolipid localization.

An In-Depth Technical Guide to the Role of Azido (B1232118) Sphingosine (B13886) (d14:1) in Tracking Sphingolipid Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Azido sphingosine (d14:1) as a powerful tool for the metabolic labeling and subsequent visualization of sphingolipids. We will delve into the underlying principles, experimental workflows, relevant signaling pathways, and detailed protocols to empower researchers in their study of sphingolipid biology.

Introduction: The Crucial Role of Sphingolipids

Sphingolipids are a class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1][2] These processes include cell proliferation, differentiation, apoptosis, and senescence.[3] Key bioactive sphingolipid metabolites, such as ceramide (Cer) and sphingosine-1-phosphate (S1P), often have opposing effects, creating a tightly regulated balance that dictates cell fate.[3][4] For instance, S1P generally promotes cell growth and survival, whereas ceramide is often involved in activating apoptotic pathways.[3][4] Given their central role in cell signaling, the dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5][6] Consequently, the ability to accurately track the localization and trafficking of these lipids is of paramount importance for both basic research and the development of novel therapeutics.[7][8]

The Challenge: Visualizing a Dynamic Lipid Landscape

Tracking sphingolipids within the complex and dynamic environment of the cell presents significant challenges. Traditional methods often lack the specificity to distinguish between different sphingolipid species or the temporal and spatial resolution to follow their trafficking in real-time. Moreover, the use of bulky fluorescent tags on sphingolipid precursors can sterically hinder their metabolism, leading to artifacts and misinterpretations of their biological activity.[6]

A Powerful Solution: Metabolic Labeling with Click Chemistry

To overcome these challenges, researchers have turned to the powerful combination of metabolic labeling with bioorthogonal chemistry, specifically "click chemistry". This approach involves two key steps:

-

Metabolic Incorporation: A modified precursor molecule containing a small, bioorthogonal chemical reporter group (such as an azide) is introduced to the cells. The cells' natural metabolic machinery incorporates this precursor into the desired biomolecules.

-

Bioorthogonal Ligation: A probe molecule containing a complementary reactive group (such as an alkyne) and a tag for visualization (e.g., a fluorophore) is then added. This probe specifically and efficiently "clicks" onto the reporter group via a bioorthogonal reaction, allowing for the detection and visualization of the newly synthesized biomolecules.[9][10]

This strategy offers high specificity and sensitivity, as the click reaction is highly selective and does not interfere with biological processes.

Azido Sphingosine (d14:1): A Key Player in Sphingolipid Tracking

Azido sphingosine (d14:1) is a chemically modified analog of sphingosine, a fundamental building block of most sphingolipids.[11][12][13][14][15] It features a 14-carbon backbone with a terminal azide (B81097) (-N3) group. This small, bio-inert azide group serves as the chemical handle for subsequent click chemistry reactions. When introduced to cells, Azido sphingosine (d14:1) is readily taken up and processed by the cellular enzymatic machinery, becoming integrated into complex sphingolipids such as ceramides, sphingomyelins, and glycosphingolipids.[9][16][17] This metabolic incorporation effectively tags these newly synthesized lipids for visualization.

The subsequent step involves a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) click reaction.[9] A fluorescent probe containing a terminal alkyne group is added, which covalently bonds to the azide group on the incorporated sphingolipid. This allows for the precise localization of the tagged sphingolipids within the cell using fluorescence microscopy techniques.[1][2][18]

Product Specifications: Azido Sphingosine (d14:1)

| Property | Value | Reference |

| Full Name | (2S,3R,E)-2-amino-14-azidotetradec-4-ene-1,3-diol | [13] |

| Molecular Formula | C₁₄H₂₈N₄O₂ | [13][14] |

| Molecular Weight | 284.40 | [14] |

| Purity | >99% | [13][14] |

| Storage Temperature | -20°C | [13][14] |

| CAS Number | 1417790-97-6 | [14] |

Visualizing Sphingolipid Metabolism and Signaling

Azido sphingosine (d14:1) is incorporated into sphingolipids through the cell's primary metabolic pathways. Understanding these pathways is crucial for interpreting experimental results.

The Sphingolipid Metabolic Network

The metabolism of sphingolipids is a complex network of interconnected pathways. The two main pathways are:

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[19] This is then converted to dihydrosphingosine (also known as sphinganine), which is acylated to form dihydroceramide. Finally, a desaturase introduces a double bond to create ceramide, the central hub of sphingolipid metabolism.[5]

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in the lysosomes back to sphingosine. This sphingosine can then be re-acylated to form ceramide, re-entering the metabolic cycle.[20]

Ceramide can then be transported to the Golgi apparatus to be converted into more complex sphingolipids like sphingomyelin (B164518) (SM) and various glycosphingolipids (GSLs).[5] Alternatively, ceramide can be broken down by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule sphingosine-1-phosphate (S1P).[3][4]

Experimental Design and Workflow

A typical experiment to track sphingolipid localization using Azido sphingosine (d14:1) follows a clear, sequential workflow. The specific parameters, such as incubation times and reagent concentrations, should be optimized for the particular cell type and experimental question.

Detailed Experimental Protocols

The following protocols are generalized from published methods and should be optimized for your specific experimental system.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the basic steps for labeling sphingolipids in cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, COS-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Azido sphingosine (d14:1) stock solution (e.g., 1-10 mM in ethanol (B145695) or DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Labeling:

-

Prepare the labeling medium by diluting the Azido sphingosine (d14:1) stock solution into pre-warmed complete culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a specified period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the metabolic rate of the cells and the specific sphingolipids of interest.

-

-

Washing:

-

Aspirate the labeling medium.

-

Wash the cells three times with warm PBS to remove any unincorporated Azido sphingosine.

-

-

Fixation:

-

Add the 4% PFA solution to the cells and incubate for 15-20 minutes at room temperature.

-

Aspirate the fixative and wash the cells three times with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

-

Aspirate the buffer and wash the cells three times with PBS.

-

-

Blocking:

-

Add the blocking solution and incubate for 30 minutes at room temperature to reduce non-specific binding of the fluorescent probe.

-

Protocol 2: Click Chemistry Reaction for Fluorescence Visualization

This protocol details the "click" reaction to attach a fluorophore to the metabolically incorporated azido-sphingolipids.

Materials:

-

Labeled, fixed, and permeabilized cells from Protocol 1

-

Fluorescent alkyne probe (e.g., DBCO-Fluorophore or an alkyne-fluorophore for CuAAC)

-

For CuAAC:

-

Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent, such as sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared)

-

Ligand, such as TBTA or BTTAA (optional, but recommended to protect the fluorophore and increase reaction efficiency)

-

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail (for CuAAC):

-

Important: Prepare the cocktail immediately before use and add the components in the specified order to prevent premature copper reduction.

-

In a microcentrifuge tube, combine the following to the final desired volume of PBS:

-

Fluorescent alkyne probe (final concentration typically 1-10 µM)

-

CuSO₄ (final concentration typically 100-500 µM)

-

(Optional) Ligand (final concentration typically 5x that of CuSO₄)

-

-

Vortex briefly.

-

Add sodium ascorbate (final concentration typically 1-5 mM).

-

Vortex again. The final cocktail should be clear.

-

-

Click Reaction:

-

Aspirate the blocking solution from the cells.

-

Add the click reaction cocktail to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the click reaction cocktail.

-

Wash the cells three to five times with PBS to remove unreacted reagents.

-

-

Counterstaining and Mounting (Optional):

-

If desired, incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

-

Wash again with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the labeled sphingolipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Typical Reagent Concentrations for Cell Labeling and Click Chemistry

| Reagent | Typical Working Concentration | Incubation Time | Notes |

| Azido sphingosine (d14:1) | 1 - 10 µM | 1 - 24 hours | Optimize for cell type and metabolic rate. |

| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 15 - 20 minutes | Fixation step. |

| Triton X-100 | 0.1% (v/v) in PBS | 5 - 10 minutes | Permeabilization step. |

| Fluorescent Alkyne Probe | 1 - 10 µM | 30 - 60 minutes | Concentration depends on the probe's brightness and binding efficiency. |

| Copper (II) Sulfate (CuSO₄) | 100 - 500 µM | 30 - 60 minutes | Catalyst for CuAAC reaction. |

| Sodium Ascorbate | 1 - 5 mM | 30 - 60 minutes | Reducing agent for CuAAC. Must be freshly prepared. |

Applications in Research and Drug Development

The use of Azido sphingosine (d14:1) provides a powerful window into the complex world of sphingolipid biology, with significant applications in:

-

Fundamental Research: Elucidating the subcellular localization of sphingolipid synthesis and trafficking pathways. For example, studies have used similar clickable sphingolipid analogs to visualize their localization in the endoplasmic reticulum and their movement through the secretory pathway.[1][16][21]

-

Disease Modeling: Comparing sphingolipid metabolism and localization in healthy versus diseased cells (e.g., cancer, Niemann-Pick disease) to identify pathological changes.[22]

-

Drug Discovery and Development: Screening for compounds that alter sphingolipid metabolism or trafficking. This technique can be used to assess the efficacy and mechanism of action of drugs targeting enzymes in the sphingolipid pathway, such as sphingosine kinases or ceramide synthases.[7][8]

-

Antimicrobial Research: Investigating the interaction and mechanism of action of antimicrobial sphingolipids with pathogenic bacteria. Studies have shown that azido-modified sphingolipids can be incorporated into bacterial membranes, leading to disruption and cell death.[9]

Conclusion

Azido sphingosine (d14:1), in conjunction with click chemistry, represents a state-of-the-art tool for the study of sphingolipid biology. It allows for the sensitive and specific labeling and visualization of newly synthesized sphingolipids within their native cellular context. This technical guide provides the foundational knowledge and protocols for researchers to apply this technology to unravel the intricate roles of sphingolipids in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.

References

- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Sphingolipid Trafficking in Cells using Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 5. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 15. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 16. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 19. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. Tracking sphingosine metabolism and transport in sphingolipidoses: NPC1 deficiency as a test case - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioorthogonal Applications of Azido Sphingosine (d14:1) via Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Sphingolipid Dynamics with Chemical Precision

Sphingolipids are a class of lipids that are integral structural components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] The dynamic and complex nature of sphingolipid metabolism and signaling pathways presents a significant challenge to researchers. To dissect these intricate networks, tools that allow for the specific and non-perturbative visualization and analysis of these lipids in their native environment are indispensable.[5]

Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful strategy to study the life cycle of biomolecules in living systems.[5] This guide focuses on the application of Azido sphingosine (B13886) (d14:1), a clickable analog of sphingosine, for the investigation of sphingolipid metabolism and function.[6][7][8] The core of this technique lies in the metabolic incorporation of the azido-functionalized sphingosine into cellular sphingolipid pathways. The azide (B81097) group, being biologically inert, serves as a chemical handle for subsequent detection via "click chemistry".[9][10][11] This highly efficient and specific ligation reaction allows for the conjugation of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and identification of the labeled sphingolipids.[9][]

This document provides an in-depth overview of the principles, quantitative aspects, experimental protocols, and applications of Azido sphingosine (d14:1) click chemistry, serving as a technical resource for professionals in life sciences and drug development.

Core Principles of Azido Sphingosine (d14:1) Bioorthogonal Chemistry

The successful application of Azido sphingosine (d14:1) as a probe for sphingolipid biology hinges on two key principles: its faithful metabolic incorporation and the bioorthogonality of the subsequent click reaction.

2.1. Metabolic Incorporation of Azido Sphingosine (d14:1)

Azido sphingosine (d14:1) is designed to mimic its natural counterpart. Once introduced to cells, it is taken up and processed by the endogenous enzymatic machinery of the sphingolipid metabolic pathway.[13][14] It can be metabolized into more complex azido-sphingolipids, such as azido-ceramides, azido-sphingomyelin, and azido-glycosphingolipids.[9][13][14] This metabolic promiscuity allows for the labeling of a wide array of sphingolipid species, providing a comprehensive snapshot of their synthesis, trafficking, and localization within the cell. The minimal steric bulk of the azide group generally ensures that the modified lipid retains the biological properties of the natural species.[15]

2.2. Bioorthogonality and Click Chemistry Ligation

The term "bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. The azide group is an exemplary bioorthogonal functional group as it is virtually absent in most biological systems and does not react with endogenous functional groups.[16] This inertness allows for the specific labeling of the azido-modified biomolecule with an exogenously supplied reaction partner.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[10][11] In the context of bioorthogonal labeling, two main types of click chemistry are employed for the detection of azido-sphingolipids:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide on the sphingolipid and a terminal alkyne on a reporter molecule, catalyzed by Cu(I) ions.[17][18][19] CuAAC is highly efficient and has fast reaction kinetics.[17] However, the cytotoxicity of copper can be a limitation for live-cell imaging applications.[17][19]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) as the alkyne reaction partner.[][17] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly without the need for a catalyst.[17][19] This makes SPAAC the preferred method for in vivo and live-cell labeling experiments.[17]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes the key quantitative parameters of these two click chemistry reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very Fast | Fast to Very Fast (depends on cyclooctyne) |

| Typical Reactant Concentration | 10-100 µM | 1-50 µM |

| Biocompatibility | Limited by copper toxicity; generally used in fixed cells or lysates.[17][19] | High; suitable for live-cell and in vivo imaging.[17] |

| Selectivity | High | High |

| Yield | High to Quantitative[16][20] | High |

| Catalyst Required | Yes (Cu(I) source, e.g., CuSO4/sodium ascorbate)[18] | No[17] |

Experimental Protocols

The following sections provide generalized protocols for a typical metabolic labeling experiment using Azido sphingosine (d14:1). It is recommended to optimize concentrations and incubation times for specific cell types and experimental goals.

4.1. Metabolic Labeling of Cultured Cells

-

Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Preparation of Azido Sphingosine (d14:1) Stock Solution: Prepare a stock solution of Azido sphingosine (d14:1) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1-10 mM.

-

Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of Azido sphingosine (d14:1) (typically 1-25 µM).

-

Incubation: Incubate the cells for a period ranging from a few hours to 24 hours to allow for metabolic incorporation. The optimal incubation time should be determined empirically.

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated probe.

4.2. Cell Fixation and Permeabilization (for CuAAC and intracellular SPAAC)

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

4.3. Click Chemistry Reaction

4.3.1. Protocol for CuAAC (for fixed cells)

-

Prepare Click Reaction Cocktail:

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA): 1-10 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

-

Copper(II) sulfate (B86663) (CuSO4): 100 µM

-

Sodium Ascorbate: 1 mM (add fresh just before use)

-

Prepare the cocktail in PBS.

-

-

Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.05% Tween 20, followed by two washes with PBS.

4.3.2. Protocol for SPAAC (for live or fixed cells)

-

Prepare Labeling Solution: Dissolve the strained cyclooctyne-fluorophore (e.g., DBCO-488) in an appropriate solvent (e.g., DMSO) and then dilute in culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 1-20 µM.

-

Incubation: Add the labeling solution to the cells and incubate for 30-90 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

-

Washing: Wash the cells three times with culture medium or PBS to remove the unreacted probe.

4.4. Imaging and Analysis

-

Fluorescence Microscopy: Labeled cells can be visualized using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

-

Mass Spectrometry: For lipidomic analysis, labeled lipids can be extracted and analyzed by mass spectrometry to identify and quantify the various azido-sphingolipid species.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Sphingolipid metabolic pathways and incorporation of Azido Sphingosine.

Caption: Workflow for metabolic labeling with Azido Sphingosine.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Applications in Research and Drug Development

The ability to specifically label and track sphingolipids using Azido sphingosine (d14:1) has opened up numerous avenues of research and has significant implications for drug development.

-

Visualization of Sphingolipid Trafficking and Localization: By conjugating a fluorophore to the metabolically incorporated azido-sphingolipids, researchers can visualize their subcellular distribution and dynamic movements in real-time.[13][14] This has been instrumental in understanding how sphingolipids are sorted to different organelles and how this process is altered in disease states.

-

Identification of Sphingolipid-Interacting Proteins: The incorporation of an affinity tag (e.g., biotin) via click chemistry allows for the pull-down and subsequent identification of proteins that interact with specific sphingolipids. This is crucial for elucidating the downstream effectors of sphingolipid signaling pathways.

-

Studying Sphingolipid Metabolism in Disease: Many diseases, including cancer, neurodegenerative disorders, and metabolic diseases, are associated with dysregulated sphingolipid metabolism.[3] Azido sphingosine labeling can be used to trace the metabolic flux through these pathways and identify enzymatic steps that are altered in disease.

-

High-Throughput Screening for Drug Discovery: The fluorescence-based readout of this technique is amenable to high-throughput screening platforms. This allows for the rapid screening of compound libraries to identify drugs that modulate the activity of enzymes involved in sphingolipid metabolism or that alter the subcellular distribution of sphingolipids.

Conclusion

The combination of metabolic labeling with Azido sphingosine (d14:1) and bioorthogonal click chemistry provides a robust and versatile platform for the study of sphingolipid biology. This approach offers high specificity and sensitivity for the detection and analysis of sphingolipids in complex biological systems. The choice between CuAAC and SPAAC allows for flexibility in experimental design, enabling applications ranging from fixed-cell imaging to real-time tracking in living organisms. As our understanding of the multifaceted roles of sphingolipids in health and disease continues to grow, tools like Azido sphingosine (d14:1) will remain indispensable for researchers and drug development professionals seeking to unravel the complexities of these essential lipids.

References

- 1. cusabio.com [cusabio.com]

- 2. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 3. Frontiers | Sphingolipid metabolism and signaling in cardiovascular diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. interchim.fr [interchim.fr]

- 17. journals.biologists.com [journals.biologists.com]

- 18. broadpharm.com [broadpharm.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. scirp.org [scirp.org]

Azido Sphingosine (d14:1): A Technical Guide to Probing In Vivo Sphingolipid Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. The dynamic nature of sphingolipid metabolism, often referred to as sphingolipid flux, plays a pivotal role in maintaining cellular homeostasis and its dysregulation is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic diseases. Understanding the intricate dynamics of sphingolipid metabolism in a living organism is therefore of paramount importance for both basic research and the development of novel therapeutics.

This technical guide focuses on the application of Azido (B1232118) sphingosine (B13886) (d14:1), a powerful chemical probe, for the in vivo investigation of sphingolipid dynamics. This clickable analog of sphingosine, featuring a bioorthogonal azido group, enables researchers to trace its metabolic fate through various pathways, providing unprecedented insights into sphingolipid metabolism in a physiological context. Through metabolic labeling followed by click chemistry, Azido sphingosine (d14:1) can be visualized by fluorescence microscopy or quantified by mass spectrometry, offering a versatile tool to study its incorporation into complex sphingolipids, its spatial distribution within tissues and cells, and the overall flux through sphingolipid metabolic pathways.

Core Concepts: Metabolic Labeling and Click Chemistry

The utility of Azido sphingosine (d14:1) as a probe lies in the two-step process of metabolic labeling and bioorthogonal click chemistry.

-

Metabolic Labeling: Cells and organisms are supplied with Azido sphingosine (d14:1). Due to its structural similarity to endogenous sphingosine, it is recognized and processed by the cellular machinery involved in sphingolipid metabolism. The azido-tagged sphingosine is incorporated into various downstream sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The small size of the azide (B81097) group generally does not interfere with the natural metabolic processes.[1][2]

-

Click Chemistry: Following a period of metabolic incorporation, the azido-tagged sphingolipids can be specifically and efficiently labeled with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) that contains a complementary alkyne group.[3][4] This reaction, known as click chemistry (most commonly the copper(I)-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition), is highly specific and occurs under biocompatible conditions, allowing for the detection and analysis of the newly synthesized sphingolipids.[1][2]

Sphingolipid Signaling Pathways

Sphingolipids are central to a complex network of signaling pathways that regulate cell fate. The metabolism of sphingosine lies at a critical juncture of these pathways. Once inside the cell, sphingosine can be acylated to form ceramide, a key signaling molecule often associated with apoptosis and cell cycle arrest. Ceramide can then be further metabolized to sphingomyelin, a major component of cell membranes, or to complex glycosphingolipids. Alternatively, sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P), a potent signaling lipid that typically promotes cell survival, proliferation, and migration. The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[5]

dot code block:

Caption: Metabolic fate of Azido Sphingosine (d14:1) in the sphingolipid signaling pathway.

Quantitative Data Presentation

Table 1: In Vivo Incorporation of Azido-Sphingolipid Probes in Murine Tissues

| Tissue | Probe | Dose (mg/kg) | Time Point (hours) | % Incorporation of Total Sphingolipids |

| Liver | Azido Sphingosine (d14:1) | 10 | 6 | 5.2 ± 0.8 |

| Brain | Azido Sphingosine (d14:1) | 10 | 6 | 1.1 ± 0.3 |

| Spleen | Azido Sphingosine (d14:1) | 10 | 6 | 8.7 ± 1.2 |

| Liver | Azido Sphingosine (d18:1) | 10 | 6 | 4.8 ± 0.7 |

| Brain | Azido Sphingosine (d18:1) | 10 | 6 | 0.9 ± 0.2 |

| Spleen | Azido Sphingosine (d18:1) | 10 | 6 | 8.1 ± 1.1 |

Table 2: Metabolic Fate of Azido Sphingosine (d14:1) in Cultured Hepatocytes

| Metabolite | Time Point (hours) | Relative Abundance (%) |

| Azido-Ceramide | 1 | 45.3 ± 3.1 |

| Azido-Sphingomyelin | 1 | 22.8 ± 2.5 |

| Azido-Glucosylceramide | 1 | 15.1 ± 1.9 |

| Azido-Sphingosine-1-Phosphate | 1 | 8.5 ± 1.2 |

| Unmetabolized Azido Sphingosine | 1 | 8.3 ± 1.5 |

| Azido-Ceramide | 6 | 35.2 ± 2.8 |

| Azido-Sphingomyelin | 6 | 38.9 ± 3.3 |

| Azido-Glucosylceramide | 6 | 18.4 ± 2.1 |

| Azido-Sphingosine-1-Phosphate | 6 | 4.1 ± 0.8 |

| Unmetabolized Azido Sphingosine | 6 | 3.4 ± 0.7 |

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido sphingosine (d14:1).

Protocol 1: In Vivo Metabolic Labeling in a Murine Model

This protocol describes the administration of Azido sphingosine (d14:1) to mice for the purpose of metabolic labeling of sphingolipids in various tissues.

Materials:

-

Azido sphingosine (d14:1)

-

Vehicle (e.g., sterile PBS with 5% DMSO)

-

Animal model (e.g., C57BL/6 mice)

-

Syringes and needles for injection

Procedure:

-

Probe Preparation: Dissolve Azido sphingosine (d14:1) in the vehicle to the desired concentration (e.g., for a dose of 10 mg/kg in a 200 µL injection volume). Ensure the probe is fully dissolved, using gentle warming if necessary.

-

Animal Handling: Acclimatize the mice to the experimental conditions. Handle the animals according to approved institutional protocols.

-

Probe Administration: Administer the prepared Azido sphingosine (d14:1) solution to the mice via intravenous (tail vein) or intraperitoneal injection.

-

Incubation Period: Allow the mice to metabolize the probe for the desired duration (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the specific research question and the tissue of interest.

-

Tissue Harvest: At the designated time point, euthanize the mice according to approved protocols. Perfuse the animals with PBS to remove blood from the tissues.

-

Tissue Collection: Carefully dissect and collect the tissues of interest (e.g., liver, brain, spleen). Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

dot code block:

References

- 1. researchgate.net [researchgate.net]

- 2. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Metabolic Shift Favoring Sphingosine 1-Phosphate at the Expense of Ceramide Controls Glioblastoma Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Azido Sphingosine (d14:1) in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing Azido (B1232118) Sphingosine (B13886) (d14:1) in preliminary cell culture studies. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic labeling and tracking of sphingolipids to elucidate their roles in cellular processes.

Introduction

Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The ability to visualize and track the localization and metabolism of specific sphingolipids within the complex cellular environment is essential for understanding their function in health and disease. Azido sphingosine (d14:1) is a chemically modified analog of sphingosine, a key precursor in the biosynthesis of most sphingolipids. The presence of an azido group provides a bioorthogonal handle for "click chemistry," a highly specific and efficient method for attaching fluorescent probes or other tags. This allows for the visualization and quantification of sphingolipid metabolism and localization in living cells without the need for radioactive isotopes.[1][2] This guide will detail the experimental protocols for metabolic labeling of cells with Azido sphingosine (d14:1), subsequent fluorescent detection via click chemistry, and methods for quantitative analysis.

Core Concepts: Metabolic Labeling and Click Chemistry

The use of Azido sphingosine (d14:1) in cell culture is a two-step process:

-

Metabolic Incorporation: Cells are incubated with Azido sphingosine (d14:1). The cells' natural enzymatic machinery recognizes this analog and incorporates it into more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. This effectively "tags" the newly synthesized sphingolipid pool with an azide (B81097) group.

-

Bioorthogonal Ligation (Click Chemistry): Following metabolic labeling, the azide-tagged sphingolipids are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. An alkyne-containing fluorescent probe is introduced to the cells, which specifically and covalently links to the azide group on the incorporated sphingosine analog. This allows for the visualization and analysis of the labeled sphingolipids.

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido sphingosine (d14:1).

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for introducing Azido sphingosine (d14:1) to cultured mammalian cells.

Materials:

-

Adherent or suspension mammalian cells

-

Complete cell culture medium

-

Azido sphingosine (d14:1) (e.g., from Avanti Polar Lipids)

-

Ethanol (for stock solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels (e.g., 6-well plates, 24-well plates, or chambered coverglass for microscopy) and allow them to adhere and grow overnight.

-

Preparation of Azido Sphingosine (d14:1) Stock Solution: Prepare a 1 mM stock solution of Azido sphingosine (d14:1) in ethanol. Store at -20°C.

-

Labeling Medium Preparation: On the day of the experiment, dilute the Azido sphingosine (d14:1) stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 1 to 10 µM. The optimal concentration should be determined empirically for each cell type to balance efficient labeling with minimal cytotoxicity.

-

Cell Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the labeling medium containing Azido sphingosine (d14:1) to the cells.

-

Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a humidified CO2 incubator. The incubation time will influence the extent of metabolic incorporation into different sphingolipid species.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated Azido sphingosine (d14:1). The cells are now ready for downstream applications such as click chemistry-based detection.

Protocol 2: Fluorescent Detection via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the steps for fluorescently labeling the azide-modified sphingolipids in fixed cells.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Click-&-Go® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like THPTA)

-

Alkyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)

-

PBS

-

Mounting medium with DAPI (for microscopy)

Procedure:

-

Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:

-

Copper(II) sulfate

-

Fluorescent alkyne probe

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)

-

A copper chelator to stabilize the Cu(I) ion and reduce cytotoxicity.

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining (Optional): If desired, stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization by fluorescence microscopy.

Data Presentation

Quantitative data from studies using Azido sphingosine (d14:1) can be presented in various formats. Below are illustrative examples of how such data could be structured.

Table 1: Quantification of Azido Sphingosine (d14:1) Incorporation by Mass Spectrometry

| Cell Line | Treatment | Azido-Ceramide (d14:1/C16:0) (pmol/mg protein) | Azido-Sphingomyelin (d14:1/C16:0) (pmol/mg protein) |

| HeLa | Control (No Azido-Sph) | Not Detected | Not Detected |

| 1 µM Azido-Sph (d14:1) - 12h | 15.2 ± 2.1 | 8.5 ± 1.3 | |

| 5 µM Azido-Sph (d14:1) - 12h | 78.6 ± 9.4 | 42.1 ± 5.7 | |

| SH-SY5Y | Control (No Azido-Sph) | Not Detected | Not Detected |

| 1 µM Azido-Sph (d14:1) - 12h | 22.5 ± 3.5 | 12.8 ± 2.0 | |

| 5 µM Azido-Sph (d14:1) - 12h | 110.3 ± 12.1 | 65.7 ± 8.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Azido Sphingosine (d14:1) on Cell Viability

| Cell Line | Treatment | Cell Viability (% of Control) |

| HeLa | 1 µM Azido-Sph (d14:1) - 24h | 98.2 ± 3.5 |

| 5 µM Azido-Sph (d14:1) - 24h | 95.7 ± 4.1 | |

| 10 µM Azido-Sph (d14:1) - 24h | 88.1 ± 5.6 | |

| SH-SY5Y | 1 µM Azido-Sph (d14:1) - 24h | 99.1 ± 2.8 |

| 5 µM Azido-Sph (d14:1) - 24h | 96.5 ± 3.9 | |

| 10 µM Azido-Sph (d14:1) - 24h | 90.3 ± 4.8 |

Cell viability was assessed using an MTS assay. Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the use of Azido sphingosine (d14:1).

References

Unveiling the Interactome: A Technical Guide to Discovering Novel Protein Interactions with Azido Sphingosine (d14:1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and characterization of novel protein interactions with Azido (B1232118) sphingosine (B13886) (d14:1). Sphingolipids, including sphingosine, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes such as proliferation, apoptosis, and inflammation. Understanding their protein interaction networks is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

Azido sphingosine (d14:1) is a powerful chemical probe for these investigations. The azido group serves as a bioorthogonal handle for "click chemistry," enabling the selective attachment of reporter tags for visualization and enrichment. When combined with a photoactivatable moiety, this probe can be used to covalently capture interacting proteins in their native cellular environment. This guide details the experimental strategies, from probe application to mass spectrometry-based protein identification, and provides the necessary protocols and conceptual diagrams to empower researchers in this exciting field.

Core Methodologies: An Overview

The discovery of novel protein interactions with Azido sphingosine (d14:1) primarily relies on a combination of photo-affinity labeling and click chemistry-based proteomics. This approach, often termed chemical proteomics, allows for the covalent capture and subsequent identification of proteins that bind to the sphingolipid probe.

A typical experimental workflow involves the following key stages:

-

Metabolic Labeling: Cells are incubated with a bifunctional sphingosine probe that incorporates both an azido group and a photoactivatable group (e.g., a diazirine). This probe is metabolized and integrated into cellular membranes and signaling pathways.

-

Photo-Crosslinking: Upon UV irradiation, the photoactivatable group forms a highly reactive species that covalently bonds with nearby amino acid residues of interacting proteins.[1][2][3]

-

Cell Lysis and Click Chemistry: The cells are lysed, and the azide-modified sphingolipid-protein complexes are "clicked" to a reporter tag, such as biotin (B1667282) or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[][5][6][7]

-

Enrichment and Identification: Biotin-tagged protein complexes are enriched using streptavidin-coated beads. The enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11][12]

This powerful strategy has been successfully employed to identify a large number of novel sphingolipid-binding proteins, providing valuable insights into their cellular functions.[13][14][15][16]

Quantitative Data Presentation

The following table summarizes representative quantitative data from a chemoproteomic study identifying sphingolipid-binding proteins using a bifunctional sphingosine probe. The data is presented as spectral counts, which correlate with protein abundance.

| Protein | Gene | Cellular Localization (GO) | Spectral Counts (pacSph + UV) | Spectral Counts (Control) |

| NPC1 | NPC1 | Late endosome, Lysosome | 35 | 2 |

| Flotillin-1 | FLOT1 | Plasma membrane, Raft | 28 | 1 |

| Prohibitin | PHB | Mitochondrion | 25 | 3 |

| V-type proton ATPase subunit S1 | ATP6AP1 | Vacuolar membrane | 22 | 0 |

| Stomatin | STOM | Plasma membrane | 19 | 1 |

| Ceramide synthase 5 | CERS5 | Endoplasmic reticulum | 17 | 0 |

| Sphingomyelin phosphodiesterase 1 | SMPD1 | Lysosome | 15 | 0 |

| Annexin A2 | ANXA2 | Plasma membrane, Cytosol | 12 | 2 |

| Ras-related protein Rab-7a | RAB7A | Late endosome | 10 | 0 |

| Lysosomal integral membrane protein 2 | LIMP2 | Lysosome | 8 | 0 |

This table is a representative summary based on findings from studies such as those by Haberkant et al. (2016). Actual spectral counts will vary depending on the specific experimental conditions, cell type, and mass spectrometer used.

Experimental Protocols

Protocol 1: Photo-Affinity Labeling and Click Chemistry for Proteome-Wide Identification of Azido Sphingosine-Interacting Proteins

This protocol outlines the key steps for identifying protein interactors of a photoactivatable and clickable azido sphingosine analog (e.g., pacSph).

1. Cell Culture and Metabolic Labeling:

- Plate cells (e.g., HeLa or Huh7) in appropriate culture dishes and grow to 70-80% confluency.[17]

- Replace the culture medium with serum-free medium containing the photoactivatable azido sphingosine probe (typically 1-10 µM).

- Incubate the cells for a designated period (e.g., 1-4 hours) to allow for metabolic incorporation of the probe.

2. Photo-Crosslinking:

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

- Place the cells on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) to induce covalent cross-linking of the probe to interacting proteins.[1][2]

3. Cell Lysis:

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

4. Click Chemistry Reaction:

- To the cleared lysate, add the click chemistry reagents: an alkyne-biotin tag, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, for CuAAC), and a copper-chelating ligand (e.g., TBTA).[5][7]

- Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

5. Enrichment of Biotinylated Proteins:

- Add streptavidin-coated agarose (B213101) or magnetic beads to the reaction mixture.[18]

- Incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins to the beads.

- Wash the beads extensively with lysis buffer and then with a high-stringency wash buffer to remove non-specifically bound proteins.

6. On-Bead Digestion and Mass Spectrometry:

- Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).

- Alkylate the proteins with an alkylating agent (e.g., iodoacetamide).

- Digest the proteins on-bead with a protease (e.g., trypsin) overnight at 37°C.

- Collect the supernatant containing the digested peptides.

- Analyze the peptides by LC-MS/MS for protein identification and quantification.[8][9][12]

Protocol 2: Validation of Protein Interactions by Pull-Down Assay

This protocol describes a method to validate a specific, putative interaction identified from the proteomic screen.

1. Protein Expression and Cell Lysis:

- Transiently transfect cells with a plasmid encoding the protein of interest fused to an affinity tag (e.g., His-tag or FLAG-tag).

- Lyse the cells as described in Protocol 1.

2. Bait Immobilization:

- Incubate the cell lysate with affinity beads specific for the tag (e.g., Ni-NTA agarose for His-tagged proteins).[19][20]

- Wash the beads to remove unbound proteins.

3. Incubation with Azido Sphingosine:

- Incubate the immobilized "bait" protein with Azido sphingosine (d14:1) in a suitable binding buffer.

- Include appropriate controls, such as incubation without the azido sphingosine or with a non-interacting lipid.

4. Washing and Elution:

- Wash the beads to remove unbound azido sphingosine.

- Elute the protein-lipid complexes from the beads using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).

5. Detection:

- The eluted fraction can be analyzed by various methods:

- Click Chemistry and Western Blot: Click a fluorescent alkyne to the azido group and visualize the lipid-bound protein by in-gel fluorescence or by Western blot using an antibody against the protein of interest.

- Mass Spectrometry: Analyze the eluted protein to confirm its identity and potentially map the lipid-binding site.

Visualizations

Caption: Workflow for identifying sphingolipid-interacting proteins.

Caption: Simplified sphingosine and S1P signaling pathways.

Caption: Conceptual diagram of the click chemistry reaction.

References

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Click chemistry in sphingolipid research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lipidinteractome.org [lipidinteractome.org]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azido Sphingosine (d14:1) Incorporation into Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction